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Compound of Interest

Compound Name:
(R)-1-(4-Chlorophenyl)propan-1-

amine

Cat. No.: B11916615

Get Quote

Executive Summary & Compound Profile
(R)-1-(4-Chlorophenyl)propan-1-amine (CAS: 114853-61-1) is a high-value chiral building

block used in the synthesis of calcimimetics and various CNS-active pharmaceutical

ingredients. As a benzylic primary amine with a halogenated aromatic ring, it presents specific

challenges in purification and enantiomeric excess (ee) determination.

This guide provides a definitive spectroscopic profile, synthesis logic, and self-validating

analytical protocols to ensure the identity and optical purity of the (R)-enantiomer.

Compound Identity Table[1][2][3]
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Property Detail

IUPAC Name (1R)-1-(4-chlorophenyl)propan-1-amine

CAS (R-isomer) 114853-61-1

CAS (Racemate) 74788-46-8

Molecular Formula

C

H

ClN

Molecular Weight 169.65 g/mol

Chiral Center C1 (Benzylic position)

Key Functionality Primary Amine, Aryl Chloride

Synthesis & Isolation Logic
To obtain spectroscopic-grade material, one must understand the genesis of the sample. Two

primary routes are prevalent in industrial settings:

Chemical Resolution: Reductive amination of 4'-chloropropiophenone followed by classical

resolution with chiral acids (e.g., Tartaric acid).

Biocatalysis: Asymmetric transamination using

-transaminases (e.g., Vibrio fluvialis variants) to yield the (R)-amine directly with high ee.

Protocol: Isolation for Spectroscopy (Acid-Base
Extraction)
Context: To remove neutral organic impurities (starting ketone) before NMR analysis.

Dissolution: Dissolve crude amine (100 mg) in MTBE (5 mL).

Acidification: Extract with 1M HCl (3 x 3 mL). The amine moves to the aqueous phase as the

hydrochloride salt; neutral impurities remain in MTBE.
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Basification: Adjust the aqueous layer to pH >12 using 4M NaOH.

Extraction: Extract the free base back into Dichloromethane (DCM) (3 x 3 mL).

Drying: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo to obtain the pure oil.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Note: In achiral solvents (CDCl

), the (R)-enantiomer and racemate exhibit identical spectra.

1H NMR (300 MHz, CDCl

,

ppm): The spectrum is defined by the A

B

aromatic system and the triplet-multiplet-triplet pattern of the propyl chain.
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Shift (

)
Multiplicity Integration Assignment

Structural
Logic

7.21 - 7.40 Multiplet 4H Ar-H

Characteristic

AA'BB' system of

para-substituted

benzene.

3.80
Triplet (

=7.0 Hz)
1H Ar-CH-NH

Deshielded

benzylic proton;

diagnostic for

connectivity.

1.58 - 1.74 Multiplet 2H

-CH

-CH

Methylene

bridge;

diastereotopic

nature usually

unresolved at

300 MHz.

0.85
Triplet (

=7.3 Hz)
3H -CH Terminal methyl

group.

1.40 Broad Singlet 2H -NH

Exchangeable;

shift varies with

concentration/wa

ter content.

13C NMR (75 MHz, CDCl

,

ppm):

Aromatic: ~144.0 (ipso), ~132.5 (C-Cl), ~128.5 (Ar-CH), ~127.8 (Ar-CH).

Aliphatic: ~57.2 (C-N), ~32.1 (CH
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), ~10.8 (CH

).

B. Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV). Pattern:

Molecular Ion (M+): 169 / 171 (3:1 ratio due to

Cl/

Cl isotope effect).

Base Peak (m/z 140/142): Formed via

-cleavage. The loss of the ethyl group (M - 29) is the dominant fragmentation pathway for

-substituted benzylic amines, forming the stabilized iminium ion [Cl-Ph-CH=NH

]

.

C. Infrared Spectroscopy (FT-IR)
3300 - 3400 cm

: N-H stretching (primary amine doublet often weak).

1590, 1490 cm

: Aromatic C=C ring stretch.

1090 cm

: Ar-Cl stretching (strong, diagnostic).

Chiral Analysis & Optical Purity (The "R"
Verification)
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This is the critical quality attribute. Standard NMR cannot distinguish enantiomers without a

chiral solvating agent.

A. Chiral HPLC Method (Self-Validating)
To confirm (R)-configuration, use a polysaccharide-based stationary phase.

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5

m).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (Ar-Cl absorption) or 254 nm.

Validation: Inject the racemate first to establish separation factor (

). The (R)-isomer typically elutes second on OD-H columns (verify with standard).

B. Optical Rotation ( )[5]
Instrument: Polarimeter (Na D-line, 589 nm).

Conditions:

= 1.0 in Methanol or Ethanol, 20°C.

Expectation: While specific literature values vary by solvent, analogous (R)-1-phenylpropan-

1-amine derivatives often exhibit low magnitude rotation.

Protocol: Measure 5 readings and average. Ensure temperature control (

0.5°C) as rotation is temperature-sensitive.

C. Analytical Workflow Diagram
The following Graphviz diagram illustrates the logical flow from crude synthesis to validated

enantiomer.
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Caption: Analytical workflow ensuring structural identity and enantiomeric purity before release.

Quality Control & Impurity Profiling
When analyzing spectra, specifically look for these common process impurities:

4'-Chloropropiophenone (Starting Material):

NMR: Triplet at

1.2 (methyl), Quartet at

2.9 (methylene). Absence of benzylic proton at 3.80.

IR: Strong Carbonyl (C=O) stretch at ~1680 cm

.

Des-chloro analog (1-phenylpropan-1-amine):

MS: Mass shift to M+ 135.[1]

NMR: Loss of AA'BB' symmetry; appearance of multiplet for 5 aromatic protons.

Dimer (Secondary Amine):

MS: M+ ~309. Formed during reductive amination if primary amine reacts with imine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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